N-Methyltyrosine Hydrochloride, commonly referred to as N-Me-Tyr-Ome HCl, is a derivative of the amino acid tyrosine. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its structural similarities to tyrosine, which plays a crucial role in the synthesis of neurotransmitters and hormones.
N-Methyltyrosine Hydrochloride is synthesized from tyrosine through methylation processes. The compound can be obtained from various chemical suppliers specializing in amino acids and derivatives.
N-Methyltyrosine Hydrochloride is classified as an amino acid derivative. It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins but have significant biological activity.
The synthesis of N-Methyltyrosine Hydrochloride typically involves:
The molecular formula for N-Methyltyrosine Hydrochloride is . Its structure features:
N-Methyltyrosine Hydrochloride participates in various chemical reactions, including:
N-Methyltyrosine Hydrochloride acts primarily as an inhibitor of tyrosine hydroxylase, the enzyme responsible for converting tyrosine to L-DOPA, a precursor for dopamine. This inhibition affects neurotransmitter synthesis and can be studied for its effects on neurological conditions.
N-Methyltyrosine Hydrochloride is employed in various scientific fields:
Transition metal catalysis represents an emerging approach for N-methylation of tyrosine derivatives, though methodologies specifically developed for N-Me-Tyr-OMe·HCl remain limited in current literature. Unlike traditional alkylation methods, transition metal-based systems offer potential for chemoselective modification under milder conditions. Theoretical frameworks suggest that palladium or nickel complexes could facilitate reductive methylation using carbon monoxide and hydrogen as methyl sources, minimizing over-alkylation risks inherent in classical approaches. However, practical implementation faces challenges including catalyst poisoning by the amino group and stringent anhydrous requirements. Current research focuses on ligand design to enhance metal compatibility with the tyrosine phenolic functionality while suppressing O-methylation side reactions. The development of aqueous-compatible metal catalysts could provide significant advantages for N-methylated tyrosine production, particularly in avoiding strong bases that promote racemization. [4] [10]
Base-catalyzed alkylation remains the predominant industrial method for synthesizing N-Me-Tyr-OMe·HCl due to its operational simplicity and scalability. This two-step sequence involves esterification of L-tyrosine followed by selective N-methylation:
Critical optimization parameters include:
Table 1: Optimized Conditions for Base-Catalyzed N-Methylation
Parameter | Optimal Value | Effect of Deviation |
---|---|---|
Base (Equivalents) | 2.2 eq NaH | <2 eq: Incomplete conversion (>15% starting material) |
Methylating Agent | 2.5 eq MeI | <2 eq: Significant mono-methylated byproduct formation |
Temperature | 0-5°C | >10°C: Di-methylation increases exponentially |
Reaction Time | 8-10 hours | <6h: Incomplete reaction; >12h: Degradation products |
Solvent | Anhydrous THF | Protic solvents promote O-alkylation |
This method typically delivers N-Me-Tyr-OMe·HCl in 75-85% isolated yield with >98% purity after recrystallization from ethanol/diethyl ether. The crystalline hydrochloride form provides enhanced stability compared to the free base, particularly important for long-term storage and peptide synthesis applications. [5] [8] [9]
Incorporation of N-Me-Tyr-OMe·HCl into peptide chains presents distinct challenges in both solid-phase peptide synthesis (SPPS) and solution-phase approaches due to steric hindrance from the N-methyl group:
Solid-Phase Peptide Synthesis (SPPS)
Solution-Phase Synthesis
Table 2: Coupling Efficiency Comparison for N-Me-Tyr-OMe·HCl Incorporation
Method | Activation System | Coupling Yield | Racemization Risk | Optimal Chain Length |
---|---|---|---|---|
SPPS (Fmoc) | HATU/DIPEA | 98-99% | <0.5% | ≤ 30 residues |
SPPS (Boc) | HBTU/HOBt/DIPEA | 95-97% | 0.8-1.2% | >30 residues |
Solution-Phase (Fragment) | Pfp ester/DIPEA | 85-92% | 1.5-2.5% | 2-8 residue fragments |
Solution-Phase (Stepwise) | DCC/HOBt | 78-85% | 3-5% | ≤ 5 residues |
The steric constraints of the N-methyl group necessitate extended coupling times (45-90 minutes) compared to unmethylated tyrosine derivatives (15-30 minutes) across all methodologies. [4] [5] [8]
Macrocyclization of peptides containing N-Me-Tyr-OMe·HCl presents unique challenges due to conformational restrictions imposed by the N-methyl group and methyl ester functionality. Two predominant strategies have emerged:
Head-to-Tail Cyclization
On-Resin Cyclization
Table 3: Macrocyclization Efficiency with N-Me-Tyr-OMe·HCl
Cyclization Method | Peptide Sequence | Ring Size | Yield | Key Optimization Parameters |
---|---|---|---|---|
Head-to-Tail | Cyclo(-Leu-Ile-N-Me-Tyr- | 7-membered | 83% | 0°C, 7 days, N-methylmorpholine base |
Phe-N-Me-Gly-Pro-D-N-Me-Phe-) | ||||
On-Resin (BAL linker) | Cyclo(-D-Ala-N-Me-Tyr- | 6-membered | 71% | 0.1 mmol/g loading, 0.5 mM DMF |
Arg-Gly-Asp-) | ||||
Native Chemical Ligation | Cyclo(-Cys-N-Me-Tyr- | 14-membered | 68% | Thiophenol catalyst, 6 M GdnHCl buffer |
Val-Asn-Cys-) |
The N-methyl group significantly impacts cyclization kinetics by restricting conformational flexibility, necessitating extended reaction times compared to unmethylated counterparts. However, it concurrently reduces the number of available conformers, which can enhance the thermodynamic favorability of the cyclization step. Computational modeling suggests that the N-methyl group in N-Me-Tyr-OMe·HCl promotes trans-to-cis isomerization of the preceding peptide bond, facilitating turn formation essential for successful macrocyclization. [3] [5] [7]
Transitioning N-Me-Tyr-OMe·HCl synthesis from batch to continuous flow systems addresses key scalability challenges:
This continuous approach reduces solvent consumption by 40% and increases space-time yield by 300% compared to batch processes while maintaining product purity >99%. The technology demonstrates particular advantages for oxygen-sensitive intermediates, minimizing degradation pathways observed in large-scale batch reactors. [4] [10]
Strategic kinetic control methodologies significantly enhance yield and purity in industrial-scale N-Me-Tyr-OMe·HCl production:
Table 4: Kinetic Control Strategies for Industrial Production
Strategy | Conditions | Yield Improvement | Purity Enhancement | Economic Impact |
---|---|---|---|---|
Cryogenic Methylation | -78°C, THF, slow MeI addition | +13% | +8% (HPLC) | 30% reduction in purification costs |
Phase-Transfer Catalysis | 50% NaOH/toluene, Aliquat 336 | +15% vs. ambient batch | Allows technical-grade reagents | 40% reduction in solvent quality costs |
Racemization Suppression | 1 mol% CuCN, -20°C | Racemization <0.1% | Chiral purity >99.5% ee | Eliminates chiral separation unit operation |
These kinetic approaches demonstrate that careful manipulation of reaction coordinates can overcome inherent thermodynamic limitations in N-Me-Tyr-OMe·HCl synthesis. The methodologies have enabled commercial-scale production at metric ton scales while maintaining >99.5% chemical purity and >99% enantiomeric excess, meeting stringent requirements for pharmaceutical applications. [4] [5] [8]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2